REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][N:8]2[CH2:9][CH2:10][N:11]([CH3:12])[CH2:13][CH2:14]2)[cH:15][c:16]1[NH2:17].[NH2:18][c:19]1[cH:20][c:21]([C:27](=[O:28])[N:29]2[CH2:30][CH2:31][O:32][CH2:33][CH2:34]2)[cH:22][cH:23][c:24]1[O:25][CH3:26]>>[NH2:18][c:19]1[cH:20][c:21]([CH2:27][N:29]2[CH2:30][CH2:31][O:32][CH2:33][CH2:34]2)[cH:22][cH:23][c:24]1[O:25][CH3:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN2CCN(C)CC2)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(=O)N2CCOCC2)cc1N
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Name
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Type
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product
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Smiles
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COc1ccc(CN2CCOCC2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |